molecular formula C21H24N2O2 B7464015 N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B7464015
M. Wt: 336.4 g/mol
InChI Key: MKVUIKWSPDAFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with (1-ethylpyrrolidin-2-yl)methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The xanthene core can interact with cellular components, while the pyrrolidine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-23-13-7-8-15(23)14-22-21(24)20-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)20/h3-6,9-12,15,20H,2,7-8,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVUIKWSPDAFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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